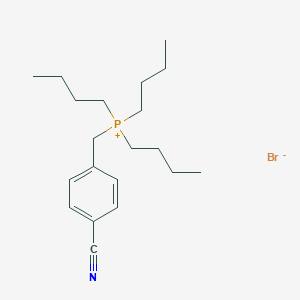

Tributyl(4-cyanobenzyl)phosphonium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tributyl(4-cyanobenzyl)phosphonium bromide is a chemical compound with the molecular formula C20H33BrNP and a molar mass of 398.36 g/mol . It is a phosphonium-based ionic liquid, which is known for its thermal and chemical stability . This compound is used in various scientific research applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(4-cyanobenzyl)phosphonium bromide typically involves the reaction of tributylphosphine with 4-cyanobenzyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Tributylphosphine+4-cyanobenzyl bromide→Tributyl(4-cyanobenzyl)phosphonium bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of phosphonium-based ionic liquids in industrial processes is advantageous due to their relatively low cost of synthesis and high thermal stability .

化学反応の分析

Types of Reactions

Tributyl(4-cyanobenzyl)phosphonium bromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using appropriate reducing agents.

Substitution: The compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the formation of various phosphonium salts.

科学的研究の応用

Tributyl(4-cyanobenzyl)phosphonium bromide has diverse applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions due to its ionic liquid properties.

Biology: The compound is employed in the extraction and purification of biological molecules.

Industry: The compound is used in separation processes, such as metal ion extraction and gas adsorption.

作用機序

The mechanism by which tributyl(4-cyanobenzyl)phosphonium bromide exerts its effects involves its interaction with molecular targets and pathways. As an ionic liquid, it can stabilize reactive intermediates and facilitate various chemical transformations. The phosphonium ion interacts with nucleophiles and electrophiles, enabling a wide range of reactions.

類似化合物との比較

Similar Compounds

- Tributyl(carboxymethyl)phosphonium bromide

- Tributyl(methyl)phosphonium bromide

- Tetrabutylphosphonium bromide

Uniqueness

Tributyl(4-cyanobenzyl)phosphonium bromide is unique due to the presence of the 4-cyanobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other phosphonium-based ionic liquids and suitable for specialized applications in scientific research and industry .

生物活性

Tributyl(4-cyanobenzyl)phosphonium bromide (TBCPB) is a phosphonium salt that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of TBCPB, summarizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TBCPB is characterized by its phosphonium cation and a 4-cyanobenzyl group. The general formula can be represented as follows:

Key properties include:

- Molecular Weight : 322.17 g/mol

- Solubility : Poorly soluble in water, but soluble in organic solvents.

- Melting Point : Approximately 80-85 °C.

Mechanisms of Biological Activity

- Antimicrobial Properties : TBCPB has shown promising antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death.

- Cytotoxic Effects : Studies indicate that TBCPB exhibits cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential, which are critical pathways in programmed cell death.

- Neuroprotective Effects : Preliminary research suggests that TBCPB may have neuroprotective properties, potentially through the inhibition of voltage-gated sodium channels, which can mitigate excitotoxicity in neuronal cells.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TBCPB against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity in Cancer Research

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that TBCPB significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism behind this cytotoxicity was linked to increased reactive oxygen species (ROS) production and subsequent oxidative stress within the cells.

Neuroprotective Potential

A recent investigation into the neuroprotective effects of TBCPB utilized a murine model of excitotoxicity induced by glutamate. Results indicated that administration of TBCPB significantly reduced neuronal death and preserved cognitive function as assessed by behavioral tests.

特性

IUPAC Name |

tributyl-[(4-cyanophenyl)methyl]phosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NP.BrH/c1-4-7-14-22(15-8-5-2,16-9-6-3)18-20-12-10-19(17-21)11-13-20;/h10-13H,4-9,14-16,18H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJXHMOAONNTER-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C#N.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33BrNP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380220 |

Source

|

| Record name | tributyl(4-cyanobenzyl)phosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140141-42-0 |

Source

|

| Record name | tributyl(4-cyanobenzyl)phosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。